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molecular formula C9H12N2O2 B1287794 3-Amino-2-hydroxy-N,N-dimethylbenzamide CAS No. 464913-11-9

3-Amino-2-hydroxy-N,N-dimethylbenzamide

Cat. No. B1287794
M. Wt: 180.2 g/mol
InChI Key: VLLMILLTHUWJHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09388149B2

Procedure details

A solution of 33.5 g of 2-hydroxy-N,N-dimethyl-3-nitrobenzamide in 600 ml of ethanol was added to a suspension of 3.35 g of Pd/C 10% in 70 ml of ethanol. The reaction medium was stirred under 2 bar of hydrogen overnight. TLC and HPLC control (t=0.66 M+181). The reaction medium was filtered through celite and the filtrate was evaporated. 29 g of 3-amino-2-hydroxy-N,N-dimethylbenzamide were obtained in the form of an oily brown solid. Yield=100%.
Quantity
33.5 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
3.35 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:12]([N+:13]([O-])=O)=[CH:11][CH:10]=[CH:9][C:3]=1[C:4]([N:6]([CH3:8])[CH3:7])=[O:5].[H][H]>C(O)C.[Pd]>[NH2:13][C:12]1[C:2]([OH:1])=[C:3]([CH:9]=[CH:10][CH:11]=1)[C:4]([N:6]([CH3:8])[CH3:7])=[O:5]

Inputs

Step One
Name
Quantity
33.5 g
Type
reactant
Smiles
OC1=C(C(=O)N(C)C)C=CC=C1[N+](=O)[O-]
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
3.35 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction medium was filtered through celite
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=C(C(=O)N(C)C)C=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 29 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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